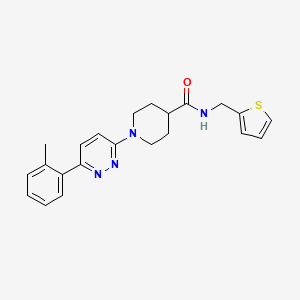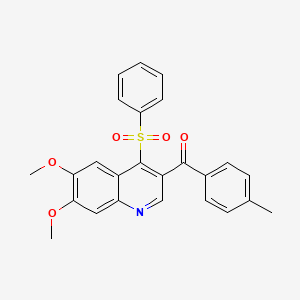![molecular formula C20H19ClN2O2S B2862414 (3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324325-42-9](/img/structure/B2862414.png)
(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is an organic compound that has garnered attention due to its unique structural components and potential applications in various scientific fields. Its intricate structure incorporates a chlorophenyl group, a methylbenzo[d]thiazolyl group, and a piperidinyl methanone core, making it a subject of interest in synthetic chemistry and pharmacology.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets leading to a range of biological activities . The compound’s interaction with its targets could lead to changes at the molecular level, affecting the function of the target proteins and resulting in the observed biological effects.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely depending on the specific pathway and target involved.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . These properties can greatly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step reactions:
Formation of Intermediate Compounds: : Starting with (3-chlorophenyl)methanone, the synthetic route often involves coupling with 4-methylbenzo[d]thiazol-2-yl-oxy intermediates under controlled conditions.
Piperidine Introduction:
Reaction Conditions: : The reactions often require catalysts such as palladium on carbon, solvents like dichloromethane, and specific temperatures ranging from 60-90°C.
Industrial Production Methods: While industrial production methods are proprietary, they generally follow the same fundamental synthetic routes with optimizations for scale, yield, and purity. This includes large-scale reactors and precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : It can undergo oxidation reactions to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can break down the piperidinyl methanone group to simpler amines.
Substitution: : Various electrophilic aromatic substitution reactions can modify the chlorophenyl ring.
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: : Friedel-Crafts alkylation or acylation methods apply, with reagents like aluminum chloride (AlCl3).
Major Products: Major products include substituted phenyl derivatives, reduced amine compounds, and oxidized thiazolyl derivatives.
Scientific Research Applications
This compound finds significant usage in:
Chemistry: : As a precursor in the synthesis of complex organic molecules.
Biology: : For studying enzyme interactions and receptor binding assays.
Industry: : Used in the manufacturing of specialized chemical products and intermediates.
Comparison with Similar Compounds
(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is unique due to its combined structural features. Similar compounds include:
(3-Chlorophenyl)(4-oxopiperidin-1-yl)methanone: : Lacks the thiazolyl group, resulting in different reactivity and biological activity.
(3-Chlorophenyl)(4-(4-methylphenyl)piperidin-1-yl)methanone: : Substitutes the thiazolyl group with a methylphenyl group, altering its binding properties.
(4-(4-Methylbenzo[d]thiazol-2-yl)oxy)piperidine: : Misses the chlorophenyl methanone component, which affects its overall stability and reactivity.
By examining these compounds, researchers can appreciate the unique contributions of each functional group in this compound to its chemical and biological properties.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13-4-2-7-17-18(13)22-20(26-17)25-16-8-10-23(11-9-16)19(24)14-5-3-6-15(21)12-14/h2-7,12,16H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOJDQDEJFETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclobutyl-6-{[1-(ethanesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2862333.png)

![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2862339.png)

![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)
![3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2862343.png)

![N-[(2-methylphenyl)methyl]-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2862349.png)
![ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)
![N-(4-fluorophenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2862354.png)
